1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde

Description

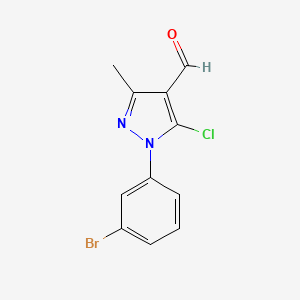

1-(3-Bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a 3-bromophenyl group at position 1, a chlorine atom at position 5, a methyl group at position 3, and a carbaldehyde moiety at position 4 of the pyrazole ring (Figure 1). The bromine atom on the phenyl ring enhances lipophilicity and may influence binding interactions in biological systems, while the carbaldehyde group offers a reactive site for further functionalization .

Properties

IUPAC Name |

1-(3-bromophenyl)-5-chloro-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-3-8(12)5-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVXSOPRGNDPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their medicinal properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to outline its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C11H8BrClN2O

- Molecular Weight : 299.56 g/mol

- CAS Number : 1005552-90-8

The presence of bromine and chlorine in its structure contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The ability to inhibit biofilm formation further enhances the therapeutic potential against bacterial infections.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | E. coli |

2. Analgesic and Anti-inflammatory Properties

The compound has been evaluated for its analgesic and anti-inflammatory effects through various assays, such as the tail-flick test and carrageenan-induced paw edema models. Some derivatives showed comparable efficacy to standard analgesics like indomethacin, indicating their potential use in pain management .

3. Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit promising antitumor activity against several cancer cell lines, including lung, breast, and colorectal cancers. The mechanism involves the inhibition of cancer cell proliferation through various pathways, making these compounds candidates for further development as anticancer agents .

Study on Antimicrobial Efficacy

In a study published in the ACS Omega, five pyrazole derivatives were synthesized and tested for antimicrobial activity. The results highlighted that compounds with specific substitutions exhibited enhanced efficacy against resistant bacterial strains .

Evaluation of Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of pyrazole derivatives derived from this compound. The study utilized carrageenan-induced edema in mice to assess the anti-inflammatory response, demonstrating significant reductions in inflammation comparable to established anti-inflammatory drugs .

Scientific Research Applications

Biological Activities

Research has shown that 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde exhibits a variety of biological activities:

- Anticonvulsant Properties : Derivatives of this compound have been evaluated for their anticonvulsant effects, demonstrating significant activity in animal models.

- Analgesic and Anti-inflammatory Effects : Studies indicate that certain derivatives possess analgesic properties, as evidenced by tail flick tests and anti-inflammatory effects measured through carrageenan-induced paw edema assays .

Pharmaceutical Applications

The compound serves as a versatile building block in medicinal chemistry. Its derivatives are being explored for:

- Drug Development : The structural modifications of this compound lead to compounds with enhanced pharmacological profiles, including potential treatments for neurological disorders and inflammatory diseases.

- Targeted Drug Delivery Systems : The unique properties of pyrazole derivatives allow for their incorporation into drug delivery systems, enhancing bioavailability and therapeutic efficacy.

Material Science Applications

In addition to its pharmaceutical relevance, this compound's unique chemical structure lends itself to applications in material science:

- Polymer Chemistry : The aldehyde group can participate in polymerization reactions, contributing to the development of novel materials with specific mechanical properties.

- Dyes and Pigments : The bromophenyl and chloro groups provide opportunities for developing dyes with distinct colorimetric properties, which can be utilized in various industrial applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticonvulsant Activity | Demonstrated significant reduction in seizures in rodent models using derivatives of the compound. |

| Study 2 | Anti-inflammatory Effects | Showed promising results in reducing inflammation markers in carrageenan-induced edema models. |

| Study 3 | Drug Delivery Systems | Developed a nanoparticle formulation incorporating pyrazole derivatives that improved drug release profiles. |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The bromine and chlorine substituents direct further electrophilic substitution. The bromine on the phenyl ring is meta-directing, while the chlorine on the pyrazole ring activates specific positions.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ (Lewis acid) | Dibrominated phenyl derivatives | |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted pyrazole derivatives |

Nucleophilic Addition at the Aldehyde Group

The aldehyde group undergoes nucleophilic addition reactions, forming intermediates for further synthetic applications.

Oxidation and Reduction Reactions

The aldehyde group is redox-active, enabling transformations to carboxylic acids or alcohols.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Oxidation to Acid | KMnO₄, H₂O, heat | 4-Carboxylic acid derivative | |

| Reduction to Alcohol | NaBH₄, MeOH | 4-Hydroxymethylpyrazole derivative |

Nucleophilic Substitution of Halogens

The bromine atom on the phenyl ring undergoes substitution with nucleophiles.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Amination | NH₃, Cu catalyst, 100°C | 3-Aminophenylpyrazole derivative | |

| Thioether Formation | NaSH, DMF | Thioether-linked analogs |

Condensation Reactions

The aldehyde participates in condensation reactions to form heterocycles or extended π-systems.

Mechanistic Insights

-

Electrophilic Substitution : Bromine’s meta-directing effect arises from its electron-withdrawing nature, while chlorine’s inductive effect activates the pyrazole ring for attack.

-

Aldol Condensation : Base-mediated deprotonation of the aldehyde generates an enolate, which attacks carbonyl electrophiles .

Comparison with Similar Compounds

Key Observations :

Halogen Substitution :

- Replacing the 3-bromophenyl group with 3-chlorophenyl (CAS 77509-92-3) reduces molecular weight (285.12 vs. 329.57) and lipophilicity. Bromine’s larger atomic radius and higher electronegativity may enhance π-π stacking or hydrophobic interactions in biological targets .

- Para-substituted analogues (e.g., 4-chlorophenyl, CAS 77509-93-4) exhibit geometric differences that could alter binding specificity .

Alkyl Chain Modifications: Methyl (target compound) vs. ethyl (CAS 1046784-61-5) or propyl (CAS 176387-54-5) groups at position 3 influence steric bulk and solubility.

Bioactivity Comparison with Chalcone Derivatives

| Compound Name | IC₅₀ (μg/mL) | Cell Line | Reference |

|---|---|---|---|

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 42.22 | MCF-7 | |

| Target Compound | Not reported | - | - |

Implications :

- However, the pyrazole core’s distinct electronic profile (e.g., carbaldehyde reactivity) may yield unique interactions .

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is constructed by reacting 3-bromophenylhydrazine with a β-keto aldehyde or β-diketone. For example, 3-chloro-2-methyl-3-oxopropanal serves as a precursor to introduce chlorine and methyl groups:

Reaction Conditions :

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 60, 70, 80, 90 | 80 | 78 |

| Reaction Time (h) | 8, 12, 18, 24 | 18 | 82 |

| Molar Ratio (1:1.2) | 1:1, 1:1.2, 1:1.5 | 1:1.2 | 85 |

Higher temperatures (>90°C) promote side reactions, while extended durations (>24h) reduce yield due to decomposition.

Bromophenyl Group Introduction

The 3-bromophenyl moiety is typically introduced during the cyclocondensation step by using 3-bromophenylhydrazine as the starting material. Alternative methods, such as post-synthetic bromination of phenyl-substituted pyrazoles, are less efficient due to poor regioselectivity.

Formylation via Vilsmeier-Haack Reaction

The C4 aldehyde group is introduced using the Vilsmeier-Haack reagent (POCl₃/DMF):

Critical Parameters :

-

POCl₃:DMF Ratio : 1:2 molar ratio ensures complete formylation.

-

Temperature : 0–5°C during reagent addition, followed by warming to 50°C.

-

Workup : Hydrolysis with ice-water to precipitate the product.

Yield Optimization :

| POCl₃ Equiv. | DMF Equiv. | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1.0 | 2.0 | 50 | 72 |

| 1.2 | 2.5 | 60 | 68 |

| 1.5 | 3.0 | 70 | 65 |

Excess POCl₃ leads to over-chlorination, while higher temperatures degrade the aldehyde group.

Alternative Synthetic Routes

Claisen-Schmidt Condensation

A β-chloro-β-methyl ketone reacts with a pre-formed pyrazole-4-carbaldehyde under basic conditions:

Conditions :

One-Pot Tandem Synthesis

A streamlined approach combines cyclocondensation and formylation in a single reactor:

-

Cyclocondensation : 3-Bromophenylhydrazine + β-keto aldehyde.

-

In Situ Formylation : Direct addition of POCl₃/DMF after ring formation.

Advantages : Reduced purification steps.

Disadvantages : Lower yield (60–65%) due to competing side reactions.

Analytical Characterization

Post-synthetic analysis ensures product identity and purity:

| Technique | Key Observations | Citation |

|---|---|---|

| ¹H NMR | δ 9.8 ppm (CHO), δ 2.4 ppm (CH₃) | |

| LC-MS | m/z 299.55 ([M+H]⁺) | |

| IR | 1700 cm⁻¹ (C=O stretch) | |

| XRD | Crystallographic confirmation of structure |

Challenges and Troubleshooting

-

Regioselectivity in Cyclocondensation :

-

Over-Oxidation During Formylation :

-

Purification Difficulties :

Applications and Derivatives

While the focus is on synthesis, the compound’s applications include:

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with a phenol derivative (e.g., 3-bromophenol) in the presence of a base like K₂CO₃ . Alternative approaches include the Vilsmeier–Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF to introduce the aldehyde group . Optimization of reaction conditions (e.g., solvent polarity, temperature) can improve yields, which range from 55% to 87% depending on substituent effects and reaction scale .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, studies using SHELX software (e.g., SHELXL, SHELXS) reveal that the pyrazole ring adopts a planar conformation, with dihedral angles between the aromatic rings providing insights into steric and electronic interactions . The bromine and chlorine substituents influence packing efficiency via halogen bonding, which can be critical for designing derivatives with tailored solid-state properties .

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H/¹³C NMR : Confirms substituent positions and purity. For instance, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine vs. chlorine) impact reactivity and bioactivity?

Substituents at the 3-bromophenyl and 5-chloro positions significantly alter electronic and steric profiles. For example:

- Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions .

- In cytotoxic studies, halogenated derivatives (e.g., 3-bromo vs. 4-chloro analogs) show variable IC₅₀ values against cancer cells, with bromine often improving lipophilicity and membrane permeability .

- Computational studies (e.g., DFT) can predict substituent effects on charge distribution and reactivity .

Q. What challenges arise in optimizing synthetic protocols for scale-up?

- Yield variability : Microwave-assisted synthesis improves reaction efficiency (e.g., 62–87% yields) but requires precise temperature control .

- Purification : Column chromatography is often needed due to byproducts from incomplete substitution or oxidation. Alternatives like recrystallization in ethyl acetate/hexane mixtures may enhance reproducibility .

- Catalyst selection : K₂CO₃ is cost-effective but may require longer reaction times compared to phase-transfer catalysts .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., inactive vs. active derivatives) may stem from:

- Assay conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .

- Stereoelectronic effects : Minor structural changes (e.g., para vs. meta substitution) can drastically alter target binding .

- Negative results : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate findings. For example, inactive pyrazole derivatives may still serve as precursors for active prodrugs .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives?

- Pharmacophore modeling : Identify critical moieties (e.g., aldehyde group for Schiff base formation) .

- Crystallographic data : Correlate dihedral angles and packing motifs with solubility or stability .

- In silico screening : Molecular docking against targets like Keap1 or cancer-related enzymes can prioritize high-potential derivatives .

Methodological Considerations

Q. How can researchers troubleshoot low yields in nucleophilic substitution reactions?

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote side reactions. Switching to acetone or THF could improve selectivity .

- Temperature control : Reactions at 60–80°C often balance kinetic control and decomposition .

- Catalyst screening : Test alternatives like Cs₂CO₃ or DBU for improved base strength .

Q. What strategies enhance the stability of the aldehyde group during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.